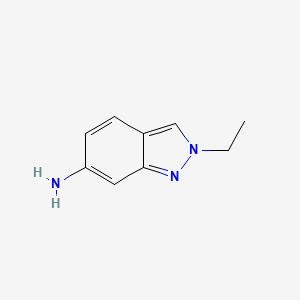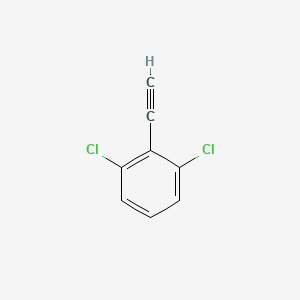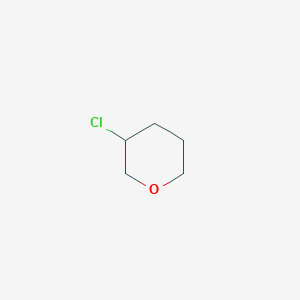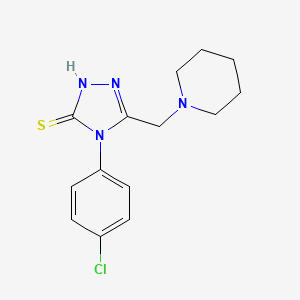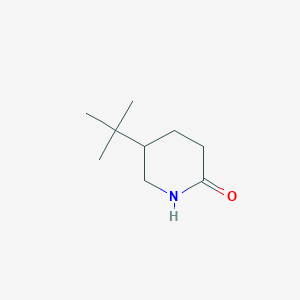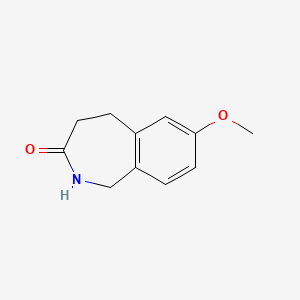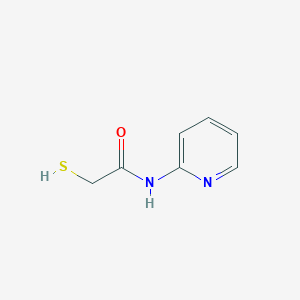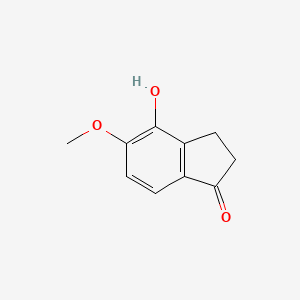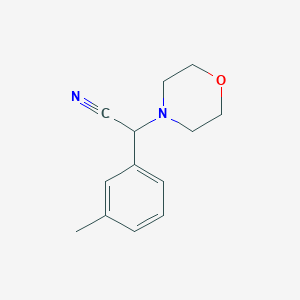
Propanediimidamide dihydrochloride
Descripción general
Descripción
Propanediimidamide dihydrochloride is a chemical compound with the linear formula C3H10Cl2N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C3H10Cl2N4 . Its molecular weight is 173.046 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.046 . Unfortunately, the search results do not provide further details on its physical and chemical properties.
Aplicaciones Científicas De Investigación
Naphthalene Diimides and Their Derivatives
Propanediimidamide dihydrochloride, as part of the naphthalene diimides (NDIs) family, has versatile applications in the scientific domain. NDIs are notable for their use in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices (like catenanes and rotaxanes), and ion-channels by ligand gating. They also function as gelators for sensing aromatic systems and catalysts through anion-π interactions. Furthermore, NDIs' intercalation with DNA has medicinal applications. NDIs have shown promise in artificial photosynthesis and solar cell technology due to their electronic properties and self-assembly into functional structures. These applications are attributed to their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them potential candidates in organic electronics, photovoltaic devices, and flexible displays (Kobaisi et al., 2016).
Host-Guest Complexes and Supramolecular Chemistry
A specific derivative of propanediimidamide, synthesized from propanediurea-formaldehyde condensation, exhibits interesting applications in supramolecular chemistry. It is soluble in water and common organic solvents and can bind protonated amines in a 1:2 stoichiometry. Its ability to form linear supramolecular polymers through self-assembly with 1,4-xylylene diamine dihydrochloride demonstrates its potential in creating novel molecular structures (Jiang et al., 2015).
Catalysis and Propane Dehydrogenation
In the field of catalysis, this compound derivatives have been explored in the context of propane dehydrogenation (PDH). This process is crucial for producing propylene, a key petrochemical. Efficient adsorption/activation of propane and subsequent desorption of propylene on heterogeneous catalyst surfaces are scientifically challenging tasks. The studies in this area focus on new chemistry in regulating catalyst structures and inhibiting catalyst deactivation, with an aim to enhance selectivity towards propylene (Chen et al., 2021).
Dehydrogenation and Industrial Applications
Light alkane dehydrogenation technologies, which include propane and butane, use similar technologies with minor changes in process and catalyst for production. These methods face challenges due to reaction and thermodynamic constraints. The economic analysis of these technologies indicates significant potential, with an internal rate of return around 25%, demonstrating the industrial significance of these processes. The focus is on catalyst improvements and unique reactor designs to manage reaction constraints at a commercial scale (Nawaz, 2015).
Kinetic Modeling and Catalysis Research
Kinetic modeling in the field of catalysis, specifically oxidative dehydrogenation of propane (ODHP) over a vanadium-graphene catalyst, showcases the complexity and potential of this compound derivatives in chemical reactions. The research employs design of experiment (DOE) and artificial neural networks (ANN) methodologies to model the behavior of these systems, indicating the depth of scientific inquiry possible in this field (Fattahi et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Propanediimidamide dihydrochloride, also known as propanebis(imidamide) dihydrochloride, is a compound that has been studied in the context of type-2 diabetes It is structurally similar to metformin, a first-line type-2 diabetes drug, which primarily targets mitochondrial copper (cu) binding .
Mode of Action
Studies have shown that it exhibits different responses compared to metformin in a magnetic microbead-based agglutination assay . This assay demonstrated the interaction between Cu and metformin at clinically relevant low micromolar concentrations of the drug, suggesting a potential pathway of metformin’s blood-glucose-lowering action . In contrast, this compound showed completely different responses to the clusters in the assay .
Biochemical Pathways
Metformin is known to affect the mitochondrial copper (Cu)-binding action, which may contribute to its mechanism of action .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
It is known that the compound exhibits different responses compared to metformin in a magnetic microbead-based agglutination assay . This suggests that the compound may have a different effect on glucose homeostasis compared to metformin .
Análisis Bioquímico
Biochemical Properties
Propanediimidamide dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with copper ions, which can influence its biochemical behavior. For instance, this compound has been shown to exhibit different responses compared to metformin in terms of copper-binding action
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, while metformin exhibits antihyperglycemic behavior and anti-inflammatory effects, this compound does not show these behaviors . This indicates that this compound may have distinct cellular effects that can be leveraged to study specific cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been demonstrated that this compound does not exhibit the same copper-binding properties as metformin, which suggests that its mechanism of action is different . This difference in copper-binding action may be crucial in understanding how this compound exerts its effects on glucose homeostasis and other biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying threshold effects, as well as potential toxic or adverse effects at high doses . Understanding the dosage effects of this compound is essential for determining its safe and effective use in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Although specific metabolic pathways involving this compound have not been extensively documented, its interactions with copper ions suggest that it may play a role in copper-related metabolic processes .
Propiedades
IUPAC Name |
propanediimidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.2ClH/c4-2(5)1-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUPIOJZEUCFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


